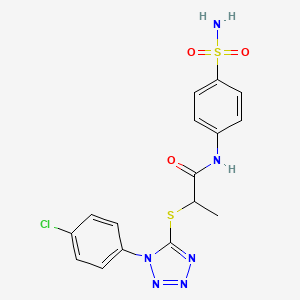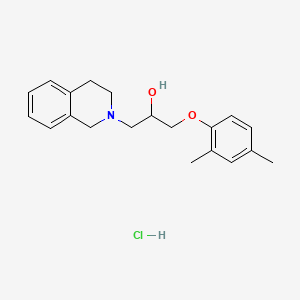![molecular formula C17H15Cl2N5O2 B2547208 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide CAS No. 899974-02-8](/img/structure/B2547208.png)
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide is a derivative of the 5-amino-1,2,3-triazole-4-carboxylic acid, which is known for its utility in the preparation of peptidomimetics or biologically active compounds. The triazole scaffold is a common feature in many pharmacologically active compounds, and modifications on this core structure can lead to substances with diverse biological activities, including potential antitumor properties .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which allows for the preparation of protected versions of triazole amino acids with complete regiocontrol when aryl or alkyl azides are used . Another synthesis approach for related triazole compounds involves a multi-step process starting from 4-chlorobenzenamine, leading to the formation of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide with a high yield of up to 88% .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. For instance, the crystal structure of a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was determined, showcasing the importance of structural analysis in understanding the interactions and potential biological activities of these molecules .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including the Dimroth rearrangement, which can influence their chemistry and applications. The synthesis methods mentioned aim to overcome such issues and provide stable triazole derivatives for further applications . Additionally, the transformation of functional groups in related triazole nucleosides has been explored, providing routes to different derivatives with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of amino groups and other substituents can significantly affect the potency and specificity of triazole compounds as enzyme inhibitors . The solubility, stability, and reactivity of these compounds are essential parameters that are often optimized during the drug development process.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide represents a class of triazole derivatives that have been explored for various applications in scientific research, particularly in the field of medicinal chemistry. These compounds are known for their versatile biological activities and potential therapeutic applications.
One notable application of triazole derivatives is their antimicrobial activity. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds similar to the one , and found them to possess good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Additionally, the structural versatility of triazole derivatives makes them suitable for modification and exploration of novel pharmacological properties. Ferrini et al. (2015) developed a protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to synthesize protected versions of triazole amino acids, demonstrating the adaptability of triazole compounds in synthesizing biologically active compounds based on the triazole scaffold, potentially including derivatives similar to the one specified (Ferrini et al., 2015).
In the realm of corrosion inhibition, Bentiss et al. (2009) explored the efficacy of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in inhibiting the corrosion of mild steel in hydrochloric acid medium, showcasing the potential of triazole derivatives in industrial applications beyond medicinal chemistry (Bentiss et al., 2009).
Propriétés
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-26-14-7-6-11(18)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-4-2-3-5-12(10)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOLAHJNGRQQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)
![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)

![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2547130.png)
![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)
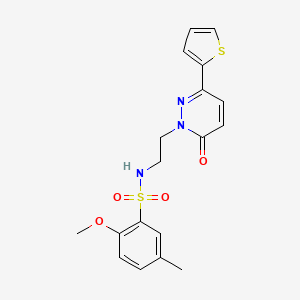
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
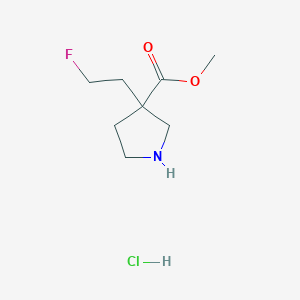
![N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547139.png)
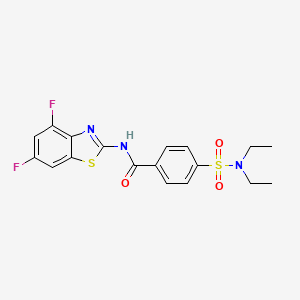
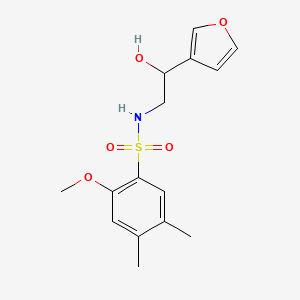
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)
